

# A Comparative Guide to TYK2 Inhibitors: ABBV-712 and Emerging Competitors

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Compound of Interest		
Compound Name:	ABBV-712	
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The landscape of treatment for immune-mediated inflammatory diseases is rapidly evolving with the advent of selective Tyrosine Kinase 2 (TYK2) inhibitors. These oral small molecules offer a targeted approach to modulating key inflammatory pathways, promising improved safety and efficacy over broader Janus kinase (JAK) inhibitors. This guide provides an objective comparison of AbbVie's **ABBV-712** with other prominent TYK2 inhibitors in development, supported by available preclinical and clinical data.

## Mechanism of Action: A Tale of Two Binding Sites

TYK2 inhibitors can be broadly categorized based on their mechanism of action: allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain and ATP-competitive inhibitors that target the active kinase (JH1) domain. This distinction is critical as it influences the inhibitor's selectivity and potential for off-target effects.

ABBV-712 is a selective, orally active TYK2 inhibitor that targets the pseudokinase (JH2) domain.[1][2] This allosteric mechanism of inhibition is shared with deucravacitinib, the first-inclass approved TYK2 inhibitor.[3] By binding to the JH2 domain, these inhibitors lock the kinase in an inactive conformation, preventing its activation and downstream signaling.[3] This approach confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3).[2][3]



In contrast, other TYK2 inhibitors such as ropsacitinib (PF-06826647) and brepocitinib (PF-06700841) are ATP-competitive, binding to the highly conserved JH1 domain.[3] While ropsacitinib is selective for TYK2, brepocitinib is a dual inhibitor of TYK2 and JAK1.[3] Other notable allosteric inhibitors in development include zasocitinib (TAK-279) and envudeucitinib (ESK-001).

## **Preclinical Performance: A Quantitative Comparison**

The following table summarizes the available preclinical data for **ABBV-712** and other selected TYK2 inhibitors. Direct comparison of absolute values should be approached with caution due to variations in experimental assays and conditions.

Compoun d	Target Domain	TYK2 IC50/EC5 0	JAK1 IC50/EC5 0	JAK2 IC50/EC5 0	JAK3 IC50/EC5 0	Cellular Assay (Human Whole Blood) IC50/EC5
ABBV-712	JH2 (Allosteric)	EC50: 0.01 μM (JH2) [1][4]	>25 μM[5]	>25 μM[5]	>25 μM[5]	EC50: 0.17 μM[1][4]
Deucravaci tinib	JH2 (Allosteric)	IC50: 0.2 nM[6]	>10 μM[7]	>10 μM[7]	>10 μM[7]	IC50: 5.3 nM (IL- 12/IL-18 induced IFNy)[7]
Ropsacitini b (PF- 06826647)	JH1 (ATP- Competitiv e)	IC50: 15 nM[8]	IC50: 383 nM[8]	IC50: 74 nM[8]	IC50: >10,000 nM[8]	IC50: 14 nM (IL-12 induced pSTAT4)[8]
Brepocitini b (PF- 06700841)	JH1 (ATP- Competitiv e)	IC50: 23 nM[9][10]	IC50: 17 nM[9][10]	IC50: 77 nM[9][10]	IC50: 6.49 μΜ[9]	IC50: 120 nM (IL-23 induced pSTAT3)[9]



## **Clinical Efficacy in Psoriasis: Phase 2 Snapshot**

Several TYK2 inhibitors have demonstrated promising efficacy in Phase 2 clinical trials for moderate-to-severe plaque psoriasis, a key indication for this class of drugs. The Psoriasis Area and Severity Index (PASI) 75 response rate, indicating at least a 75% improvement in psoriasis severity, is a primary endpoint in these studies.

Compound	Trial Name	Dose	PASI 75 Response Rate at Week 12	Placebo Response Rate
Zasocitinib (TAK- 279)	Phase 2b[11][12] [13][14][15]	15 mg QD	68%	6%
30 mg QD	67%	6%		
Envudeucitinib (ESK-001)	STRIDE (Phase 2)[16][17]	40 mg BID	64%	0%

## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of TYK2 inhibitors.

## **STAT Phosphorylation Assay (Flow Cytometry)**

This assay is a common method to assess the functional activity of TYK2 inhibitors in a cellular context.

Principle: TYK2 mediates the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins upon cytokine stimulation. The inhibition of this phosphorylation event is a direct measure of the inhibitor's cellular potency.

#### Protocol:

• Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.



- Inhibitor Treatment: Pre-incubate the cells with a concentration range of the TYK2 inhibitor or vehicle control (e.g., DMSO) for 1-2 hours.
- Cytokine Stimulation: Stimulate the cells with a specific cytokine to activate the TYK2 pathway (e.g., IL-12 or IL-23) for a short period (e.g., 15-30 minutes).
- Fixation and Permeabilization: Fix the cells to preserve the phosphorylation state and then permeabilize the cell membrane to allow for intracellular antibody staining.
- Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the relevant STAT protein (e.g., pSTAT4 for IL-12 stimulation).
- Data Acquisition and Analysis: Analyze the cells using a flow cytometer to measure the fluorescence intensity of the pSTAT antibody. The reduction in fluorescence in inhibitortreated cells compared to vehicle-treated cells is used to determine the IC50 value.[18]

## In Vitro Kinase Assay (e.g., ADP-Glo™)

This biochemical assay directly measures the enzymatic activity of the TYK2 kinase and its inhibition.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. A decrease in ADP production in the presence of an inhibitor indicates its potency.[19]

#### Protocol:

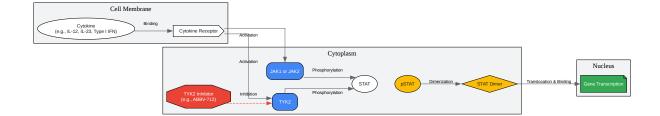
- Reaction Setup: Prepare a reaction mixture containing recombinant human TYK2 enzyme, a suitable substrate (e.g., a peptide substrate), and ATP in a buffer solution.
- Inhibitor Addition: Add varying concentrations of the TYK2 inhibitor or vehicle control to the reaction mixture.
- Kinase Reaction: Initiate the reaction by adding ATP and incubate for a defined period at a specific temperature to allow for substrate phosphorylation.
- ADP Detection: Stop the kinase reaction and add a reagent that converts the generated ADP into a detectable signal (e.g., light in the ADP-Glo™ assay).



- Signal Measurement: Measure the signal using a luminometer.
- Data Analysis: The signal is inversely proportional to the inhibitor's activity. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.[19]

## Visualizing the Landscape TYK2 Signaling Pathway

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[9] It plays a crucial role in the signaling cascades of key cytokines involved in inflammation and immunity, including interleukins (IL-12, IL-23) and type I interferons (IFNs).[5] [9][20] Dysregulation of the TYK2 pathway is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases.[5][12]



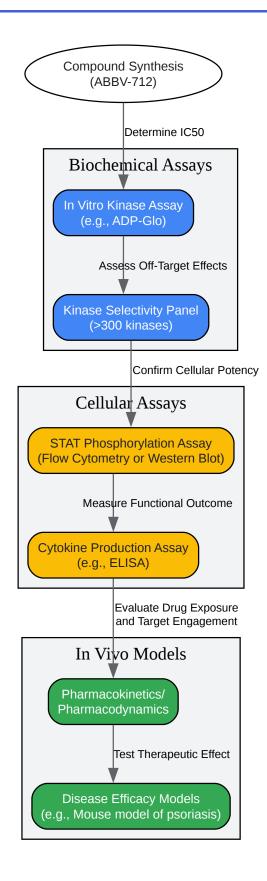
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Caption: Simplified TYK2 signaling pathway and the point of inhibition.

## **Experimental Workflow for TYK2 Inhibitor Evaluation**

The evaluation of a novel TYK2 inhibitor like **ABBV-712** involves a multi-step process, from initial biochemical assays to cellular functional assays.





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Caption: A representative workflow for the preclinical evaluation of a TYK2 inhibitor.



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